Product packaging for 5-Nitrothiophen-2-ylmethylene diacetate(Cat. No.:CAS No. 14289-24-8)

5-Nitrothiophen-2-ylmethylene diacetate

Cat. No.: B076380
CAS No.: 14289-24-8
M. Wt: 259.24 g/mol
InChI Key: QYESFCLSVSNRTN-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) and its Derivatives in Modern Organic Synthesis

Thiophene, a sulfur-containing five-membered aromatic heterocycle, and its derivatives are cornerstones of modern organic synthesis and medicinal chemistry. tandfonline.commurdoch.edu.au Their structural resemblance to benzene (B151609) allows them to act as bioisosteres, where the thiophene ring can replace a benzene ring in biologically active compounds often without a loss of activity. nih.gov This has led to the incorporation of the thiophene moiety into a wide range of pharmaceuticals, including anti-inflammatory drugs like lornoxicam (B1675139) and the anticoagulant rivaroxaban. tandfonline.comnih.gov

The thiophene nucleus is a versatile scaffold for the construction of complex molecules due to its distinct reactivity. It readily undergoes electrophilic substitution reactions, such as nitration and acylation, primarily at the 2- and 5-positions. numberanalytics.com Furthermore, the sulfur atom can influence the electronic properties of the molecule, enhancing interactions with biological targets. tandfonline.com In the realm of materials science, thiophene derivatives are integral components of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). tandfonline.comaablocks.com

Contextualizing Nitro-Substituted Thiophenes in Synthetic Methodologies

The introduction of a nitro group onto the thiophene ring significantly alters its chemical reactivity and opens up new avenues for synthetic transformations. Nitrothiophenes are generally synthesized through the nitration of thiophene, which typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene. numberanalytics.com The electron-withdrawing nature of the nitro group deactivates the thiophene ring towards further electrophilic substitution but enhances its susceptibility to nucleophilic attack. studysmarter.co.uk

Nitro-substituted thiophenes are valuable intermediates in organic synthesis. The nitro group can be reduced to an amino group, providing a route to various aminothiophene derivatives which are themselves important building blocks. Additionally, the nitro group can direct the regioselectivity of certain reactions. For instance, in nucleophilic substitution reactions of (nitrothienyl)neopentyl chlorides, the position of the nitro group (4- or 5-) dictates the reaction mechanism. murdoch.edu.auacs.org The presence of a nitro group has also been explored in the context of developing new therapeutic agents, with some nitrothiophene derivatives showing potential as antituberculosis and antimalarial agents. nih.gov

Overview of Acetals and Diacetate Functionality in Contemporary Organic Chemistry

Acetals and their acyclic analogues, such as geminal diacetates, play a crucial role in modern organic synthesis, primarily as protecting groups for aldehydes and ketones. wikipedia.orglibretexts.org A protecting group is a temporary modification of a functional group to prevent it from reacting during a chemical transformation at another site in the molecule. organic-chemistry.org The acetal (B89532) or diacetate group is stable under neutral to strongly basic conditions, which allows for reactions with nucleophiles or bases to be carried out selectively elsewhere in the molecule. acs.org

Geminal diacetates, also known as acylals, are typically formed by the reaction of an aldehyde with an acid anhydride (B1165640), often in the presence of an acid catalyst. tandfonline.comacs.org This transformation is reversible, and the aldehyde can be regenerated under mild acidic or basic conditions. acs.org This stability profile makes the diacetate group a useful alternative to more common acetal protecting groups. Beyond their role in protection, geminal diacetates can also serve as precursors to other functional groups, such as enol acetates. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO6S B076380 5-Nitrothiophen-2-ylmethylene diacetate CAS No. 14289-24-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14289-24-8

Molecular Formula

C9H9NO6S

Molecular Weight

259.24 g/mol

IUPAC Name

[acetyloxy-(5-nitrothiophen-2-yl)methyl] acetate

InChI

InChI=1S/C9H9NO6S/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3

InChI Key

QYESFCLSVSNRTN-UHFFFAOYSA-N

SMILES

CC(=O)OC(C1=CC=C(S1)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)OC(C1=CC=C(S1)[N+](=O)[O-])OC(=O)C

Other CAS No.

14289-24-8

Origin of Product

United States

Synthetic Methodologies for 5 Nitrothiophen 2 Ylmethylene Diacetate

Direct Synthetic Routes and Procedural Optimization

The most direct and common method for the preparation of 5-nitrothiophen-2-ylmethylene diacetate is the acetylation of its corresponding aldehyde, 5-nitrothiophene-2-carbaldehyde. This reaction typically involves treating the aldehyde with acetic anhydride (B1165640), which serves as both the acetylating agent and the solvent. An acid catalyst is often employed to facilitate the reaction.

A well-established analogy for this transformation is the synthesis of o- and p-nitrobenzaldiacetate from their respective aldehydes. orgsyn.org In these syntheses, the nitrobenzaldehyde is reacted with acetic anhydride in the presence of a catalyst like phosphoric acid. orgsyn.org Similarly, for this compound, the reaction would proceed by the nucleophilic attack of the carbonyl oxygen of 5-nitrothiophene-2-carbaldehyde on the acetic anhydride, followed by a series of steps to form the geminal diacetate.

Procedural optimization for this synthesis would involve a careful study of several parameters to maximize the yield and purity of the final product. Key variables include the reaction temperature, the molar ratio of the reactants, and the choice and concentration of the catalyst. For instance, the synthesis of p-nitrobenzaldiacetate is conducted at temperatures between 5-10°C to control the exothermic nature of the reaction. orgsyn.org A similar temperature control would likely be crucial for the thiophene (B33073) derivative to prevent side reactions. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

The work-up procedure is also a critical aspect of optimization. Typically, after the reaction is complete, the mixture is poured into ice water to quench the excess acetic anhydride and precipitate the product. orgsyn.org The crude product can then be purified by recrystallization from a suitable solvent.

A reverse reaction, the hydrolysis of this compound to yield 5-nitrothiophene-2-carbaldehyde, has been described. chemicalbook.com This hydrolysis is achieved by refluxing the diacetate in a mixture of methanol (B129727) and hydrochloric acid. chemicalbook.com The existence of this reverse pathway confirms the feasibility of the forward reaction, the acetylation of the aldehyde.

Table 1: Reaction Parameters for the Acetylation of Aldehydes

ParameterTypical Conditions for Nitrobenzaldiacetate Synthesis orgsyn.orgProposed Conditions for this compound Synthesis
Starting Material p-Nitrotoluene or p-Nitrobenzaldehyde5-Nitrothiophene-2-carbaldehyde
Reagent Acetic Anhydride, Chromium Trioxide (from toluene)Acetic Anhydride
Catalyst Sulfuric Acid (from toluene), Phosphoric Acid (from aldehyde)Phosphoric Acid or another suitable acid catalyst
Temperature 0-10 °CControlled low temperature, likely similar to the benzaldehyde (B42025) analog
Reaction Time 2-3 hoursMonitored by TLC for completion
Work-up Poured into ice water, filtration, washing with Na2CO3 solutionPoured into ice water, filtration, and washing

Precursor Chemistry and Strategic Starting Materials

The primary and most immediate precursor for the synthesis of this compound is 5-nitrothiophene-2-carbaldehyde . chemicalbook.comsigmaaldrich.comnih.gov The availability and purity of this aldehyde are crucial for the successful synthesis of the target diacetate.

The synthesis of 5-nitrothiophene-2-carbaldehyde itself can be approached from several starting materials. One common method is the nitration of 2-thiophenecarboxaldehyde. However, the nitration of thiophene derivatives must be carefully controlled due to the reactivity of the thiophene ring, which can lead to the formation of multiple isomers and oxidation products.

A more controlled approach involves the nitration of thiophene itself to produce 2-nitrothiophene (B1581588) . orgsyn.org This reaction is typically carried out using a mixture of fuming nitric acid and acetic anhydride at a controlled temperature. orgsyn.org The resulting 2-nitrothiophene can then be subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at the 5-position, yielding 5-nitrothiophene-2-carbaldehyde.

Another strategic starting material is 2-thienylacetic acid . chempap.org While not a direct precursor to the target compound, its chemistry highlights the reactivity of the thiophene ring and its derivatives, which is relevant to the synthesis of the necessary precursors. chempap.org

The synthesis of the furan (B31954) analog, 5-nitrofurfural diacetate, provides further insights into precursor strategies. google.com In this case, furfural (B47365) or furfural diacetate is nitrated using a mixture of nitric acid and sulfuric acid in acetic anhydride. google.com This suggests that a similar one-pot nitration and acetylation of 2-thiophenecarboxaldehyde could potentially be a viable, though challenging, route to this compound.

Table 2: Key Precursors and Starting Materials

CompoundCAS NumberRole in Synthesis
5-Nitrothiophene-2-carbaldehyde4521-33-9Immediate precursor to the target compound chemicalbook.comsigmaaldrich.comnih.gov
2-Nitrothiophene609-40-5Precursor for the synthesis of 5-nitrothiophene-2-carbaldehyde orgsyn.org
2-Thiophenecarboxaldehyde98-03-3Starting material for the synthesis of 5-nitrothiophene-2-carbaldehyde
Thiophene110-02-1Ultimate starting material for 2-nitrothiophene orgsyn.org
Acetic Anhydride108-24-7Acetylating agent and solvent orgsyn.org

Catalytic and Green Chemistry Approaches in Synthetic Design

While specific literature on catalytic and green chemistry approaches for the synthesis of this compound is not extensively detailed in the provided context, general principles of green chemistry can be applied to its synthetic design.

The conventional synthesis, which may use strong mineral acids like sulfuric or phosphoric acid as catalysts, presents opportunities for greener alternatives. The use of solid acid catalysts, such as zeolites or ion-exchange resins, could offer several advantages. These catalysts are often more environmentally benign, easier to handle, and can be readily separated from the reaction mixture and potentially reused, simplifying the purification process and reducing waste.

Furthermore, exploring solvent-free reaction conditions could significantly enhance the green credentials of the synthesis. For instance, a reaction where 5-nitrothiophene-2-carbaldehyde is heated with acetic anhydride in the presence of a solid acid catalyst could potentially proceed without the need for an additional solvent.

Atom economy is another key principle of green chemistry. The acetylation of 5-nitrothiophene-2-carbaldehyde with acetic anhydride is an addition reaction and inherently has a good atom economy, as all the atoms of the reactants are incorporated into the product and a co-product (acetic acid).

While not directly related to the synthesis of the diacetate, research into catalyst-free and solvent-free Michael additions of thiols to nitroolefins demonstrates the ongoing efforts to develop more environmentally friendly synthetic methodologies in organic chemistry. Such approaches, which involve simple mixing or grinding of reactants at room temperature, represent the forefront of green synthetic chemistry and could inspire future innovations in the synthesis of compounds like this compound.

Chemical Reactivity and Transformation Pathways of 5 Nitrothiophen 2 Ylmethylene Diacetate

Reactions Involving the Diacetate Moiety

The geminal diacetate group at the 2-position of the thiophene (B33073) ring serves as a protected form of an aldehyde. Its reactivity is primarily centered on its conversion to the corresponding carbonyl group or its use as an acylating agent.

Hydrolysis and Generation of 5-Nitrothiophene-2-carboxaldehyde (B54426)

The most fundamental reaction of the diacetate moiety is its hydrolysis to unmask the aldehyde functional group, yielding 5-Nitrothiophene-2-carboxaldehyde. This transformation is typically achieved under acidic conditions. Detailed studies have outlined specific methodologies for this conversion, which is a crucial step in the synthesis of various derivatives. chemicalbook.comnih.gov

One established method involves the acid-catalyzed hydrolysis in a mixed solvent system. chemicalbook.com The reaction is carried out by treating 5-Nitrothiophen-2-ylmethylene diacetate with hydrochloric acid in an aqueous methanol (B129727) solution. chemicalbook.com The mixture is heated to reflux to drive the reaction to completion, followed by cooling and precipitation to isolate the aldehyde product. chemicalbook.com A high purity product can be obtained with a good yield through subsequent recrystallization. chemicalbook.com

Table 1: Reaction Conditions for the Hydrolysis of this compound

Parameter Value/Description Source
Starting Material This compound chemicalbook.com
Reagent Hydrochloric acid chemicalbook.com
Solvent Water and Methanol chemicalbook.com
Temperature 65°C (Reflux) chemicalbook.com
Reaction Time 8 hours chemicalbook.com
Product 5-Nitrothiophene-2-carboxaldehyde chemicalbook.comnih.govsigmaaldrich.com

| Yield | 80% (after purification) | chemicalbook.com |

Other Functional Group Interconversions Initiated by the Diacetate

Beyond simple hydrolysis, the diacetate group can participate directly in other functional group interconversions. Geminal diacetates, such as this compound, have been explored as effective acylating agents, particularly in enzymatic reactions. acs.orgnih.gov These compounds can serve as sustainable acyl donors for the enzymatic acylation of alcohols. acs.orgnih.gov In some cases, geminal diacetates have demonstrated higher reactivity than traditional acyl donors like vinyl acetate (B1210297). nih.gov This reactivity allows for the synthesis of various acetate esters under mild, enzyme-catalyzed conditions, often with high yields and selectivity. acs.orgnih.gov Such processes are noted for their high atomic efficiency, as the aldehyde byproduct can potentially be re-utilized. acs.org

Reactivity of the Nitro Group on the Thiophene Ring

The strongly electron-withdrawing nitro group at the C5 position profoundly influences the reactivity of the entire molecule, deactivating the aromatic ring towards electrophiles while activating it for nucleophilic attack.

Nucleophilic and Electrophilic Substitution Considerations

The electron density of the thiophene ring is significantly reduced by the -I (inductive) and -R (resonance) effects of the nitro group. youtube.com This deactivation makes electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, highly unfavorable. masterorganicchemistry.commasterorganicchemistry.com Any electrophilic attack would require harsh conditions and would be directed by the existing substituents, with the nitro group acting as a meta-director in benzene (B151609) systems, though its influence in a five-membered ring with another substituent is more complex. youtube.com

Conversely, this electron deficiency makes the thiophene ring susceptible to nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the ring towards attack by nucleophiles, particularly at positions ortho and para to it (the C2 and C4 positions). Kinetic studies on related 2-L-5-nitrothiophenes have shown that they readily react with amines, and these reactions occur faster in ionic liquids than in conventional solvents. This highlights the susceptibility of the 5-nitrothiophene system to nucleophilic attack. Given that the diacetate group is located at the activated C2 position, it could potentially be displaced by strong nucleophiles, although its primary role is as a precursor to the aldehyde.

Studies on Radical Reactivity

The nitro group is a key functional group in many radical reactions. rsc.org Nitro-containing compounds can be involved in radical-initiated pathways to prepare a variety of other functional groups. rsc.org A common reaction for nitroaromatic compounds is the one-electron reduction to form a nitro radical anion. Studies on related nitroheterocyclic compounds, such as 5-nitrofurans, have demonstrated that they can be reduced to form nitro anion radicals. nih.gov This process can occur under biological conditions or through chemical reductants. nih.gov It is plausible that the nitro group of this compound could undergo similar single-electron reduction to form a transient nitro radical anion, which could then participate in further reactions.

Intrinsic Thiophene Ring Transformations and Aromatic Stability

The thiophene ring is an aromatic system, a property that confers significant thermodynamic stability. pharmacy180.comyoutube.com Its aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom) in a planar, cyclic, and continuously conjugated system, fulfilling Hückel's rule (4n+2 π electrons). khanacademy.orgxmu.edu.cn The aromatic character of thiophene is well-established and contributes to its tendency to undergo substitution reactions rather than addition reactions, preserving the stable aromatic core. youtube.com

Derivatization Strategies and Advanced Synthetic Applications of 5 Nitrothiophen 2 Ylmethylene Diacetate

Role as a Key Intermediate in Complex Organic Syntheses

5-Nitrothiophen-2-ylmethylene diacetate is a pivotal intermediate in the synthesis of various organic compounds. Its primary role is as a stable precursor to 5-nitrothiophene-2-carboxaldehyde (B54426), a more reactive but less stable compound. The diacetate provides a convenient and safer way to handle and store the aldehyde functionality. The conversion of the diacetate to the aldehyde is a critical step that unlocks the potential for a wide range of subsequent derivatizations. This transformation is typically achieved through hydrolysis under acidic conditions. For instance, refluxing this compound with hydrochloric acid in a mixture of methanol (B129727) and water yields 5-nitrothiophene-2-carboxaldehyde in high purity and good yield. chemicalbook.com

The stability of the diacetate allows for its use in multi-step synthetic sequences where the aldehyde functionality needs to be protected until a later stage. This strategy is crucial in the synthesis of complex molecules where the unprotected aldehyde could interfere with other desired reactions.

Synthesis of 5-Nitrothiophene-2-carboxaldehyde and Subsequent Derivatization

As mentioned, the hydrolysis of this compound is the standard method for preparing 5-nitrothiophene-2-carboxaldehyde. chemicalbook.com This aldehyde is a versatile building block for a variety of derivatives with significant applications in medicinal chemistry and material science. chemicalbook.comnih.gov

5-Nitrothiophene-2-carboxaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of compounds for biological screening. The general reaction involves the acid-catalyzed reaction of the aldehyde with an aniline (B41778) or a substituted aniline in an alcohol medium. orientjchem.org

The resulting Schiff bases, characterized by the C=N double bond, are themselves valuable compounds with a range of biological activities. oncologyradiotherapy.com Furthermore, they can serve as intermediates for the synthesis of other heterocyclic systems. For example, the reaction of 2-thiophenylidine-substituted anilines with acetyl chloride can lead to the formation of N-substituted phenyl-4-thiophenyl-2-azetidinones. orientjchem.org

Interactive Table: Examples of Schiff Bases Derived from 5-Nitrothiophene-2-carboxaldehyde

Amine ReactantResulting Schiff Base
AnilineN-(5-nitrothiophen-2-ylmethylene)aniline
2-Aminobenzoic acid2-(((5-nitrothiophen-2-yl)methylene)amino)benzoic acid
4-Methyl-o-phenylenediamineN,N'-bis(5-nitrothiophen-2-ylmethylene)-4-methylbenzene-1,2-diamine

The aldehyde group of 5-nitrothiophene-2-carboxaldehyde is also reactive towards hydrazine (B178648) derivatives, leading to the formation of hydrazones and related compounds. A particularly important class of these derivatives is thiosemicarbazones, which are synthesized by reacting the aldehyde with thiosemicarbazide. nih.govevitachem.com This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. evitachem.com

Hydrazides can also be prepared, though typically through a multi-step process. One common method involves the oxidation of the aldehyde to the corresponding carboxylic acid, 5-nitrothiophene-2-carboxylic acid, which can then be converted to the hydrazide. chemicalbook.comhhu.de An efficient method for this conversion involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to activate the carboxylic acid, which then reacts with hydrazine. hhu.de

These hydrazide and thiosemicarbazone derivatives are of significant interest due to their wide range of biological activities. nih.govresearchgate.netresearchgate.net

Construction of Diverse Heterocyclic Systems

The reactivity of 5-nitrothiophene-2-carboxaldehyde and its derivatives makes them excellent starting materials for the construction of more complex heterocyclic systems.

Thiazole (B1198619) and thiadiazole rings can be constructed from derivatives of 5-nitrothiophene-2-carboxaldehyde. For instance, thiosemicarbazones derived from the aldehyde can undergo cyclization reactions to form thiazole derivatives. mdpi.com A common method involves the reaction of the thiosemicarbazone with α-haloketones, such as phenacyl bromide, to yield the corresponding thiazole. mdpi.com

Thiadiazole derivatives can also be synthesized. One approach involves a multi-step sequence starting from the aldehyde. nih.gov This can include the formation of a thiosemicarbazone, followed by oxidative cyclization to form the 1,3,4-thiadiazole (B1197879) ring. mdpi.com Various reagents and conditions can be employed to achieve this transformation, leading to a diverse range of substituted thiadiazoles. nih.govdovepress.comisres.org

Interactive Table: Examples of Thiazole and Thiadiazole Synthesis

Starting MaterialReagentsResulting Heterocycle
5-Nitrothiophene-2-carboxaldehyde thiosemicarbazonePhenacyl bromide2-((5-nitrothiophen-2-ylmethylene)hydrazinyl)-4-phenylthiazole
5-Nitrothiophene-2-carboxaldehydeThiosemicarbazide, then oxidative cyclization5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives
2-Chloro-5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazoleThiol derivatives2-Thio-substituted-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles nih.gov

The synthetic utility of 5-nitrothiophene-2-carboxaldehyde extends to the construction of triazole and pyrrolidine (B122466) rings. The synthesis of triazole derivatives often involves the use of hydrazides or other nitrogen-rich intermediates derived from the aldehyde. mdpi.comnih.govdiscoveryjournals.org For example, a hydrazide can be cyclized with various reagents to form a 1,2,4-triazole (B32235) ring. preprints.org

The synthesis of pyrrolidine scaffolds from this starting material is less direct and typically involves multi-step sequences. nih.govorganic-chemistry.org One potential pathway could involve the conversion of the aldehyde to a suitable precursor for a cyclization reaction, such as a Michael addition followed by reductive amination. semanticscholar.org

Formation of Quinoxaline (B1680401) and Quinazoline (B50416) Analogues

The strategic derivatization of this compound provides a pathway to valuable heterocyclic scaffolds, notably quinoxaline and quinazoline analogues. The synthetic utility of the diacetate lies in its role as a stable precursor to the more reactive 5-nitrothiophene-2-carbaldehyde, which readily participates in cyclocondensation reactions.

The initial step in these synthetic routes involves the hydrolysis of this compound to 5-nitrothiophene-2-carbaldehyde. chemicalbook.com This transformation can be achieved under acidic conditions, for instance, by refluxing the diacetate with hydrochloric acid in a methanol-water mixture. chemicalbook.com The resulting aldehyde is the key intermediate for the subsequent construction of the quinoxaline and quinazoline ring systems.

The synthesis of quinazoline analogues has been demonstrated through the reaction of 5-nitrothiophene-2-carbaldehyde with appropriate amino-functionalized precursors. For example, it has been utilized in the preparation of 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(1H)-ones. This reaction typically involves the condensation of the aldehyde with 2-aminobenzamide. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the quinazolinone ring.

While direct experimental data for the synthesis of quinoxaline analogues starting from this compound is not extensively documented in the reviewed literature, the formation of such compounds can be inferred from established synthetic methodologies. The standard route to quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In this context, 5-nitrothiophene-2-carbaldehyde, derived from the diacetate, can react with various substituted o-phenylenediamines. The initial reaction would form a mono-imino intermediate, which, upon in situ oxidation or by the use of an external oxidizing agent, would be expected to cyclize to afford the corresponding 2-(5-nitro-2-thienyl)quinoxaline derivative. The synthesis of related structures, such as 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline, has been reported, showcasing the feasibility of incorporating thiophene (B33073) moieties into the quinoxaline scaffold. nih.govresearchgate.net

Utility as a Synthon for Elaborated Chemical Scaffolds

Beyond its application in the synthesis of quinoxalines and quinazolines, this compound, through its aldehyde derivative, serves as a versatile synthon for the construction of more elaborated and diverse chemical scaffolds. The aldehyde functionality is a key reactive handle that allows for its incorporation into a variety of molecular frameworks through different reaction pathways, including multicomponent reactions. nih.gov

The reactivity of 5-nitrothiophene-2-carbaldehyde has been exploited in the synthesis of various heterocyclic systems. For instance, it has been used to prepare a range of semicarbazone derivatives. nih.govnih.gov These reactions involve the condensation of the aldehyde with substituted semicarbazides, yielding products that have been investigated for their biological activities. nih.govnih.gov

The following table summarizes the key reactants and resulting scaffolds synthesized from 5-nitrothiophene-2-carbaldehyde, the active form of this compound.

Starting Material (from diacetate)Co-reactantResulting Chemical Scaffold
5-Nitrothiophene-2-carbaldehyde2-Aminobenzamide2,3-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(1H)-one
5-Nitrothiophene-2-carbaldehydeo-Phenylenediamine (inferred)2-(5-Nitro-2-thienyl)quinoxaline
5-Nitrothiophene-2-carbaldehydeSubstituted Semicarbazides5-Nitrothiophene-2-carboxaldehyde semicarbazone derivatives nih.govnih.gov

The application of 5-nitrothiophene-2-carbaldehyde in these syntheses highlights its role as a valuable building block in medicinal and materials chemistry. The presence of the nitro group and the thiophene ring in the resulting molecules can be of significant interest for tuning the electronic and biological properties of the final compounds.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a critical tool for identifying the functional groups present in a molecule. For 5-Nitrothiophen-2-ylmethylene diacetate, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Based on the analysis of structurally similar compounds, such as 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, which also contains a nitro group, we can infer the expected regions for the vibrational frequencies in this compound. The nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. Additionally, the presence of the diacetate group will give rise to strong carbonyl (C=O) stretching bands and C-O stretching vibrations. The thiophene (B33073) ring will also have characteristic C-H and C=C stretching and bending vibrations.

Table 1: Expected FTIR Spectral Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Nitro (NO₂)1500 - 1570Asymmetric Stretch
Nitro (NO₂)1300 - 1370Symmetric Stretch
Carbonyl (C=O)1735 - 1750Stretch
Ester (C-O)1000 - 1300Stretch
Thiophene Ring (C=C)1400 - 1500Stretch
Thiophene Ring (C-H)3050 - 3150Stretch

Note: The data in this table is inferred from characteristic functional group frequencies and data for analogous structures, as direct experimental data for the target compound is not publicly available.

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound, namely the 5-nitrothiophene ring, are expected to give rise to distinct absorption bands. The nitro group, being a strong electron-withdrawing group, in conjugation with the thiophene ring, influences the energy of the electronic transitions.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of an organic molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum would provide key information. The proton on the methine group (CH) attached to the two acetate (B1210297) groups would likely appear as a singlet. The protons on the thiophene ring would exhibit characteristic splitting patterns (doublets) due to coupling between adjacent protons. The methyl protons of the two acetate groups would appear as a singlet, integrating to six protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom, including the carbonyl carbons of the acetate groups, the methine carbon, the carbons of the thiophene ring, and the methyl carbons of the acetate groups.

Although specific spectral data for this compound is not widely published, analysis of related thiophene derivatives provides expected chemical shift regions. For instance, in various 4-arylthiophene-2-carbaldehydes, the thiophene protons appear in the range of δ 7.0-8.1 ppm. spectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Thiophene H3~7.5 - 8.0~125 - 135
Thiophene H4~7.0 - 7.5~120 - 130
Methine CH~7.0 - 7.5~80 - 90
Acetate CH₃~2.0 - 2.2~20 - 25
Thiophene C2-~140 - 150
Thiophene C5-~150 - 160
Carbonyl C=O-~168 - 172

Note: The data in this table is estimated based on typical chemical shifts for similar functional groups and structures.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.

The fragmentation pattern would likely involve the loss of acetate groups, the nitro group, and cleavage of the thiophene ring. Analysis of the mass-to-charge ratios of the fragment ions can help to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) could be used to determine the elemental composition of the parent ion and its fragments with high accuracy. While direct mass spectral data for this compound is not available, studies on related 5-nitro-thiophene derivatives have utilized HRMS for structural confirmation. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

Currently, there are no publicly available crystallographic data (e.g., CIF files) for this compound in the Cambridge Structural Database (CSD) or other public repositories. The synthesis and characterization of a related compound, 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, included X-ray single crystal diffraction analysis, which revealed its orthorhombic crystal system and space group. rsc.org A similar analysis for this compound would be invaluable for a complete structural understanding.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 5-Nitrothiophen-2-ylmethylene diacetate likely involves the nitration of 2-thiophenecarboxaldehyde followed by acetalization. A known method for a related compound, 5-nitrothiophene-2-carbaldehyde, involves the use of this compound as a wet intermediate, which is then hydrolyzed. chemicalbook.com This suggests a synthetic pathway starting from 2-thiophenecarboxaldehyde, its nitration, and subsequent reaction with acetic anhydride (B1165640). The synthesis of the analogous furan (B31954) compound, 5-nitrofurfural diacetate, often employs a mixture of nitric acid and acetic anhydride. nih.gov However, these traditional methods often rely on harsh reagents and produce significant waste. google.com Future research is poised to develop more sustainable and efficient synthetic strategies.

Green chemistry principles are increasingly being applied to the synthesis of thiophene (B33073) derivatives and nitroaromatic compounds. rsc.orgnih.gov This includes the use of solid acid catalysts, such as metal-exchanged clays, which have shown promise in the selective nitration of thiophene, potentially reducing the need for strong mineral acids and expensive reagents like acetic anhydride. google.com Photocatalytic methods, which utilize light to drive chemical reactions, offer another promising avenue for the synthesis of nitrothiophene derivatives, potentially under milder conditions. researchgate.net

Biocatalysis presents a particularly attractive green alternative. digitellinc.comchemrxiv.orgacs.orgacs.org Enzymes, such as nitroreductases and peroxidases, have been shown to catalyze the nitration of aromatic compounds and the reduction of nitro groups under environmentally benign conditions. digitellinc.comacs.orgacs.orggoogle.com The development of biocatalytic routes for the synthesis of this compound or its precursors could significantly improve the sustainability of its production. digitellinc.comacs.org

Table 1: Potential Sustainable Synthetic Approaches for this compound and its Precursors

ApproachPotential AdvantagesKey Research Focus
Solid Acid Catalysis Reusability of catalyst, reduced waste, potentially milder conditions. google.comDevelopment of highly active and selective solid acid catalysts for thiophene nitration.
Photocatalysis Use of light as a green energy source, mild reaction conditions. researchgate.netDesign of efficient photocatalysts for the nitration and functionalization of thiophenes.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. digitellinc.comacs.orgacs.orgEngineering of enzymes for the specific synthesis of 5-nitrothiophene derivatives.

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely unexplored but holds significant potential for the synthesis of novel thiophene derivatives. The presence of both an electron-withdrawing nitro group and a diacetate functionality on the thiophene ring suggests a rich and complex chemical behavior. The diacetate group can act as a leaving group in nucleophilic substitution reactions, while the nitro group strongly influences the reactivity of the thiophene ring towards both nucleophilic and electrophilic attack. nih.govuop.edu.pk

Future research could focus on the catalytic activation of the C-H bonds of the thiophene ring, a strategy that has gained considerable attention for the functionalization of heterocycles. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, could be employed to introduce a wide range of substituents at various positions on the thiophene ring, starting from this compound or its derivatives. rsc.orgwikipedia.org The nitro group itself can also be a site for transformation, for instance, through reduction to an amino group, which can then be further functionalized. numberanalytics.com

The reactivity of the diacetate group offers another handle for synthetic transformations. Its hydrolysis to the corresponding aldehyde, 5-nitrothiophene-2-carboxaldehyde (B54426), is a known reaction. chemicalbook.comsigmaaldrich.com However, other transformations, such as its reaction with various nucleophiles under catalytic conditions, could lead to a diverse array of functionalized thiophenes. The exploration of unconventional reaction conditions, such as microwave irradiation or flow chemistry, could also lead to the discovery of new reactivity patterns and more efficient synthetic protocols.

Integration of this compound in the Design of Advanced Materials Scaffolds

Thiophene-based polymers and materials are of significant interest due to their unique electronic and optical properties, with applications in organic electronics, sensors, and biomedicine. google.comresearchgate.net this compound, with its multiple functional groups, represents a promising building block, or scaffold, for the design of novel advanced materials.

The aldehyde group, readily accessible from the diacetate, can be used as a reactive handle for the synthesis of functional polymers. rsc.org For example, it can undergo condensation reactions with various monomers to form conjugated polymers with tailored properties. The nitro group can also play a crucial role in modulating the electronic properties of the resulting materials. Nitro-substituted thiophene trimers have been used as intermediates in the synthesis of amino-substituted trimers for bioapplications. researchgate.net

The integration of this compound into metal-organic frameworks (MOFs) is another exciting research direction. Thiophene-functionalized MOFs have shown promise as heterogeneous catalysts. researchgate.netnih.gov The functional groups on the diacetate could be used to coordinate with metal centers or to functionalize the pores of the MOF, leading to materials with unique catalytic or sorption properties.

Table 2: Potential Applications of this compound in Advanced Materials

Material TypePotential Role of the CompoundDesired Properties of the Final Material
Conductive Polymers As a monomer or precursor to a monomer. rsc.orgresearchgate.netTunable electronic and optical properties, improved processability.
Metal-Organic Frameworks (MOFs) As a functionalized linker or scaffold. researchgate.netnih.govEnhanced catalytic activity, selective guest binding, novel sensor capabilities.
Functional Dyes and Pigments As a core chromophore structure.Tunable color, photostability, and specialized optical properties.

Advanced Computational Design and Prediction for New Chemical Transformations and Derivative Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules and for designing new chemical transformations. researchgate.netnih.govnih.govrsc.org In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential for derivatization.

DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack on the molecule, guiding the design of new reactions. researchgate.netnih.gov For example, the calculated electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, suggesting how it will interact with different reagents. Furthermore, computational modeling can be used to elucidate the mechanisms of potential reactions, helping to optimize reaction conditions and to predict the stereochemical outcome of reactions. nih.govrsc.orgrsc.org

In the realm of materials science, computational methods can be employed to design new polymers and materials based on the this compound scaffold. By calculating the electronic and optical properties of hypothetical polymers derived from this monomer, researchers can predict their suitability for various applications, such as in organic solar cells or light-emitting diodes. This in silico design approach can significantly accelerate the discovery of new materials with desired functionalities, reducing the need for extensive and time-consuming experimental work. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.